N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-4-26-15-8-6-5-7-13(15)17(23)20-19-22-21-18(27-19)14-10-9-12(24-2)11-16(14)25-3/h5-11H,4H2,1-3H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACSLUHIIKSKLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide typically involves the reaction of 2,4-dimethoxyphenylhydrazine with ethyl 2-bromoacetate to form an intermediate, which is then cyclized with thiocarbonyl diimidazole to yield the thiadiazole ring. The final step involves the coupling of the thiadiazole intermediate with 2-ethoxybenzoyl chloride under basic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale, utilizing optimized reaction conditions and efficient purification techniques to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxybenzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial RNA polymerase, thereby preventing bacterial replication . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Variations
Key structural analogs are compared in Table 1, emphasizing substituent effects on activity:
Table 1. Structural and Functional Comparison of Thiadiazole-Based Benzamides
Substituent Effects on Bioactivity
- Methoxy vs.
- Halogenated Substituents : Chlorine or fluorine substitutions (e.g., ) enhance binding to hydrophobic enzyme pockets, as seen in nitazoxanide derivatives (), which inhibit PFOR enzymes via amide conjugation .
- Aromatic Ring Substitutions : The 2,4-dimethoxyphenyl group in the target compound may confer selectivity toward fungal or plant targets, similar to herbicidal compound 6an () .
Mechanistic Insights
- Enzyme Inhibition : Thiadiazole derivatives often act as enzyme inhibitors. For example, nitazoxanide analogs () disrupt PFOR enzyme activity via amide-anion interactions, suggesting the target compound may share a similar mechanism .
- Herbicidal Activity: Compound 6an () demonstrates that electron-withdrawing groups (e.g., dichlorophenoxy) enhance herbicidal potency, while methoxy/ethoxy groups may modulate phytotoxicity .
Biological Activity
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide is a compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.
- Molecular Formula : C16H18N4O3S
- Molecular Weight : 350.41 g/mol
- CAS Number : 1177287-86-3
Synthesis
The synthesis of this compound typically involves the reaction of 2-ethoxybenzoic acid derivatives with thiadiazole intermediates. The specific conditions and reagents can vary, but the process generally includes the use of coupling agents to facilitate the formation of the amide bond.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor activity. For instance:
- Study Findings : A study evaluated various thiadiazole derivatives for their cytotoxic effects on human cancer cell lines. The results showed that certain derivatives had IC50 values in the low micromolar range against lung cancer cell lines (A549 and HCC827) .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Thiadiazole Derivative A | A549 | 5.13 ± 0.97 |
| Thiadiazole Derivative B | HCC827 | 6.26 ± 0.33 |
| This compound | N/A | N/A |
Antifungal Activity
In addition to its antitumor properties, compounds containing thiadiazole moieties have been shown to possess antifungal activities against various strains of fungi:
- Antifungal Efficacy : Compounds similar to this compound have demonstrated broad-spectrum antifungal activity with minimum inhibitory concentration (MIC) values ranging from 0.03 to 0.5 μg/mL against Candida albicans .
The biological activities of this compound are attributed to its ability to interact with specific cellular targets:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Apoptosis Induction : Evidence suggests that thiadiazole derivatives can induce apoptosis in cancer cells through various pathways.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds:
- Thiadiazole Derivatives in Cancer Therapy :
- Pharmacokinetics :
- Pharmacokinetic studies indicated that certain derivatives exhibited favorable absorption and distribution profiles in vivo, making them suitable candidates for further development as therapeutic agents.
Q & A
Q. What are the established synthetic routes for N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide?
The compound is synthesized via condensation and cyclization reactions. A typical method involves:
- Reacting a substituted thiosemicarbazide derivative with 2,4-dimethoxyphenylacetic acid in the presence of POCl₃ under reflux (90°C, 3 hours) to form the 1,3,4-thiadiazole core .
- Subsequent coupling with 2-ethoxybenzoyl chloride in pyridine or DMF at room temperature to introduce the benzamide moiety .
- Purification via recrystallization (e.g., DMSO/water or methanol) and characterization by IR, NMR, and mass spectrometry .
Q. How is the compound structurally characterized in academic studies?
Key characterization methods include:
- X-ray crystallography : Determines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing) .
- Spectroscopy :
- IR confirms carbonyl (C=O, ~1650 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups.
- ¹H/¹³C NMR identifies methoxy (δ ~3.8 ppm), ethoxy (δ ~1.4 ppm), and aromatic protons (δ ~6.5–8.0 ppm) .
- Elemental analysis : Validates purity (>95%) .
Q. What biological activities are reported for this compound?
While direct data on this compound is limited, structurally related 1,3,4-thiadiazole-benzamide hybrids exhibit:
- Anticancer activity : Induction of apoptosis via caspase-3 activation and cell cycle arrest (G2/M phase) in vitro .
- Enzyme inhibition : Potency against lipoxygenases (15-LOX) and carbonic anhydrases, linked to anti-inflammatory and antitumor effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
SAR strategies include:
- Substituent variation : Replacing 2-ethoxybenzamide with electron-withdrawing groups (e.g., nitro, cyano) to enhance enzyme binding .
- Heterocycle modification : Introducing pyridine or thiophene rings to improve solubility and metabolic stability .
- In vitro screening : Testing analogs against cancer cell lines (e.g., MCF-7, HeLa) and enzymes (e.g., LOX, HDAC) to correlate structural changes with activity .
Q. What computational methods are used to predict interactions with biological targets?
Q. How can crystallographic data resolve contradictions in reported bioactivity?
- Polymorphism analysis : Different crystal forms (e.g., solvates vs. anhydrous) may alter solubility and bioavailability, explaining divergent in vitro/in vivo results .
- Hydrogen-bond networks : Variations in intermolecular interactions (e.g., N–H⋯O vs. C–H⋯π) can influence stability and activity .
Q. What experimental models are suitable for evaluating pharmacokinetics?
Q. How can reaction conditions be optimized for scalable synthesis?
- Catalysis : Using triethylamine or DMAP to accelerate benzamide coupling .
- Green chemistry : Replacing POCl₃ with ionic liquids or microwave-assisted reactions to reduce toxicity and reaction time .
Q. What strategies validate target engagement in cellular assays?
Q. How is stability assessed under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic conditions, followed by HPLC analysis .
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>200°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
